N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

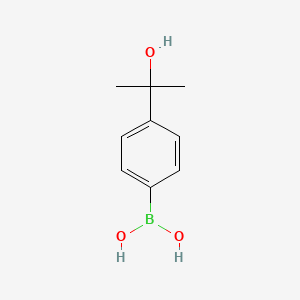

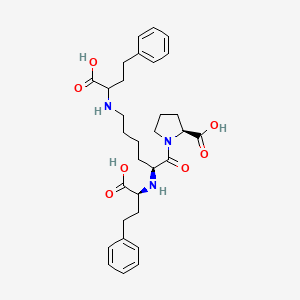

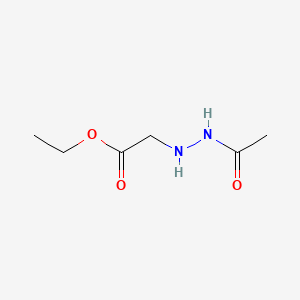

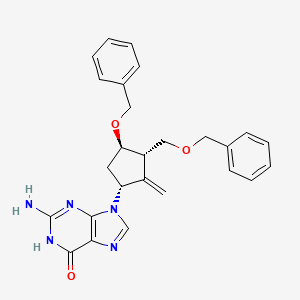

“N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride” is a substrate for the Kex2 endoprotease . It is also known by the synonyms Boc-Gly-Lys-Arg-Amc-HCl and tert-butyl 2-((S)-6-amino-1-((S)-5-guanidino-1-(4-methyl-2-oxo-2H-chromen-7-ylamino)-1-oxopentan-2-ylamino)-1-oxohexan-2-ylamino)-2-oxoethylcarbamate hydrochloride .

Molecular Structure Analysis

The molecular formula of “N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride” is C29H45ClN8O7 and it has a molecular weight of 653.18 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

This compound is available in powder form and is soluble in methanol at a concentration of 50 mg/mL . It is recommended to be stored at a temperature below -15°C .Wissenschaftliche Forschungsanwendungen

Enzymatic Substrate Applications

Transglutaminase 2 Substrates : Small glutamate-containing peptides, including those similar to N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride, with coumarin derivatives as fluorescent leaving groups, have been synthesized and shown to act as substrates for transglutaminase 2 (TGase 2). These compounds, due to their excellent water solubility, have allowed for extensive kinetic characterizations of TGase 2-catalyzed reactions, highlighting the impact of the coumarin skeleton's substitution pattern on enzymatic activity (Wodtke et al., 2016).

Thrombin Activity Monitoring : Peptides containing C-terminal 7-amino-4-methylcoumarin (AMC), structurally related to N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride, have been used in the development of the thrombin generation test (TGT). These fluorogenic substrates showed improved water solubility and kinetic parameters compared to existing substrates, offering potential for enhanced monitoring of thrombin activity in clinical assays (van Berkel et al., 2012).

Proteolytic Enzyme Studies

Arginine Aminopeptidase Characterization : An arginine aminopeptidase from Lactobacillus sakei, which selectively hydrolyzes basic amino acids from peptide substrates, has been studied using derivatives including Arg-7-amido-4-methylcoumarin and Lys-AMC. These studies have contributed to understanding the enzyme's specificity and potential role in bacterial survival in certain environments (Sanz & Toldrá, 2002).

Synthesis and Biological Activity

Chemosensor Development : Coumarin-based chemosensors, leveraging the structure of 7-amido-4-methylcoumarin derivatives, have been synthesized for the selective and sensitive detection of amino acids and metal ions. Such chemosensors, including those structurally related to N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride, have applications in biochemical and medical research, offering tools for the detection of biologically relevant molecules (Li et al., 2019).

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O7.ClH/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4;/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33);1H/t20-,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHPBUDRCWAHCH-GUTACTQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45ClN8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride | |

CAS RN |

133448-23-4 |

Source

|

| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133448-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)